molecular formula C17H19N5O6S B4554064 N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide

N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide

Cat. No.: B4554064
M. Wt: 421.4 g/mol
InChI Key: KBWGJTCNXRGCIP-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O6S and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-4-nitro-N-{4-oxo-4-[2-(2-pyridinylcarbonyl)hydrazino]butyl}benzenesulfonamide is 421.10560452 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Chemical Reactivity : This compound and its derivatives are synthesized through various methods, including microwave irradiation, which offers efficient and rapid synthesis. The chemical structures of these compounds have been confirmed using spectroscopic techniques such as 1H NMR, 13CNMR, and HRMS, indicating the precision in identifying and characterizing these complex molecules (Gul et al., 2016). Additionally, the cleavage of the nitrobenzenesulfonyl group from aliphatic amines showcases the compound's reactive nature and potential for further chemical modifications (Zanoni & Stradiotto, 1991).

Biological Applications

Carbonic Anhydrase Inhibitory Effects : Derivatives of N-methyl-4-nitro-N-{4-oxo-4-[2-(2-pyridinylcarbonyl)hydrazino]butyl}benzenesulfonamide have been studied for their inhibitory effects on human carbonic anhydrase I and II. These enzymes are crucial for various physiological functions, and the inhibition by these sulfonamide derivatives suggests potential therapeutic applications (Gul et al., 2016).

Material Science and Physical Chemistry

Electrochemical and Photophysical Properties : The compound's derivatives have been analyzed for their electrochemical properties and photophysical behavior, providing insights into their potential applications in material science, such as in the development of new photovoltaic materials or sensors (Miura et al., 1998). The study on the first hyperpolarizability of sulfonamide amphiphiles reveals their promising applications in nonlinear optics, contributing to advancements in optical technologies (Kucharski et al., 1999).

Properties

IUPAC Name

N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-21(29(27,28)14-9-7-13(8-10-14)22(25)26)12-4-6-16(23)19-20-17(24)15-5-2-3-11-18-15/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWGJTCNXRGCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NNC(=O)C1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide
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N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide
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N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide

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